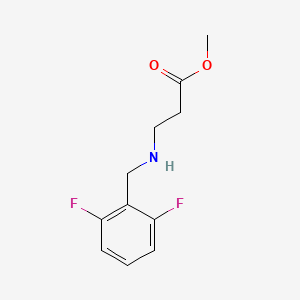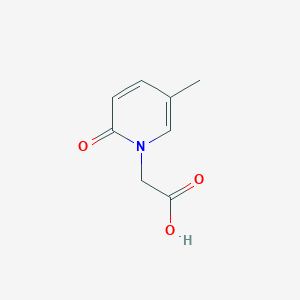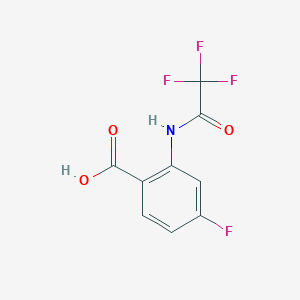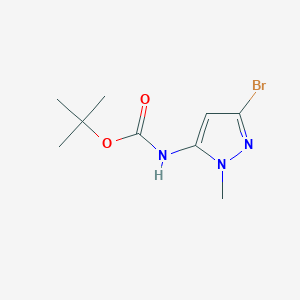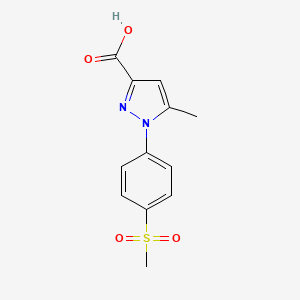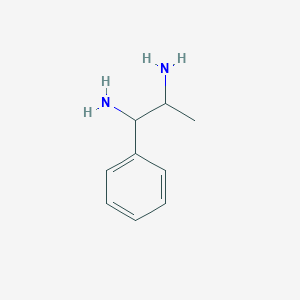
1,2-Diamino-1-phenylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpropane-1,2-diamine is an organic compound characterized by a phenyl group attached to a propane chain with two amine groups at the first and second carbon positions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of 1-phenylpropane-1,2-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 1-phenylpropane-1,2-dione with ammonia or primary amines in the presence of reducing agents like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of 1-phenylpropane-1,2-diamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to introduce halogen atoms.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-Phenylpropane-1,2-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of dyes, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism by which 1-phenylpropane-1,2-diamine exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The compound’s amine groups facilitate interactions with proteins and other biomolecules, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-Phenylpropane-1,2-diamine can be compared with other similar compounds such as 2-phenylpropane-1,2-diamine and 3-phenylpropane-1,2-diamine. While these compounds share a similar core structure, their reactivity and applications can differ significantly due to the position of the amine groups. For instance, 2-phenylpropane-1,2-diamine may exhibit different binding affinities and biological activities compared to 1-phenylpropane-1,2-diamine.
Conclusion
1-Phenylpropane-1,2-diamine is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in research and development, offering numerous possibilities for innovation and discovery.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9H,10-11H2,1H3 |
InChI-Schlüssel |
PRCXGQJVEKZKQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


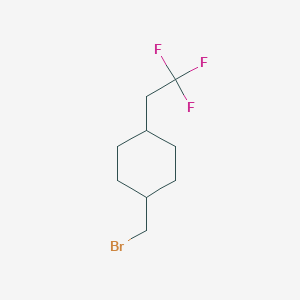
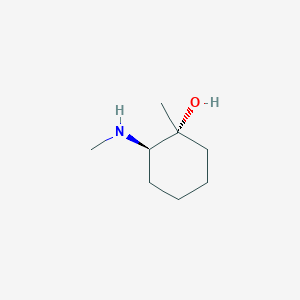
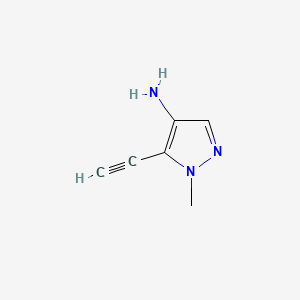
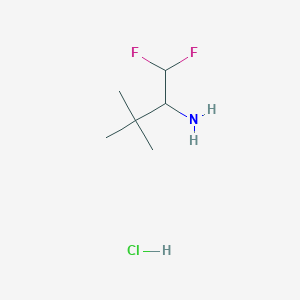


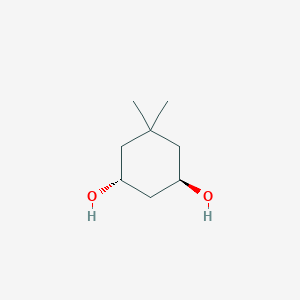

![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
